4-hydroxy-6-methyl-3-[(E)-3-pyridin-2-ylprop-2-enoyl]pyran-2-one
Overview
Description
4-hydroxy-6-methyl-3-[(E)-3-pyridin-2-ylprop-2-enoyl]pyran-2-one is a complex organic compound belonging to the class of pyranones This compound is characterized by its unique structure, which includes a pyran ring fused with a pyridine moiety through a conjugated enone system The presence of hydroxyl and methyl groups further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-3-[(E)-3-pyridin-2-ylprop-2-enoyl]pyran-2-one typically involves multi-step organic reactions. One common method involves the cyclization of tricarbonyl compounds. For instance, the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with an appropriate pyridine derivative under acidic or basic conditions can yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methyl-3-[(E)-3-pyridin-2-ylprop-2-enoyl]pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone system to saturated alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
4-hydroxy-6-methyl-3-[(E)-3-pyridin-2-ylprop-2-enoyl]pyran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methyl-3-[(E)-3-pyridin-2-ylprop-2-enoyl]pyran-2-one involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to the scavenging of free radicals through the donation of hydrogen atoms from the hydroxyl group . The enone system also plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-methyl-4-pyrone (Maltol): Known for its flavor-enhancing properties and antioxidant activity.
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): Formed in the Maillard reaction and exhibits strong antioxidant properties.
Uniqueness
4-hydroxy-6-methyl-3-[(E)-3-pyridin-2-ylprop-2-enoyl]pyran-2-one is unique due to its conjugated enone system and the presence of a pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-3-pyridin-2-ylprop-2-enoyl]pyran-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-8-12(17)13(14(18)19-9)11(16)6-5-10-4-2-3-7-15-10/h2-8,17H,1H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIKTMIGUJOIHK-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=CC=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=CC=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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